3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine

Medicinal Chemistry Conformational Restriction Structure-Activity Relationship

3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine (CAS 954421-98-8) is a racemic spirocyclic amine building block defined by a chromane ring system spiro-fused to a cyclohexane unit. This rigid framework is a member of the broader 3-aminochromane spiro derivative class, which has been explored in medicinal chemistry for modulating serotonergic and other CNS targets.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 954421-98-8
Cat. No. B3039041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine
CAS954421-98-8
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(C3=CC=CC=C3O2)N
InChIInChI=1S/C14H19NO/c15-12-10-14(8-4-1-5-9-14)16-13-7-3-2-6-11(12)13/h2-3,6-7,12H,1,4-5,8-10,15H2
InChIKeyPFYRBUIZTFCYNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine (CAS 954421-98-8): Spirocyclic Amine Scaffold for Fragment-Based and CNS-Oriented Discovery


3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine (CAS 954421-98-8) is a racemic spirocyclic amine building block defined by a chromane ring system spiro-fused to a cyclohexane unit. This rigid framework is a member of the broader 3-aminochromane spiro derivative class, which has been explored in medicinal chemistry for modulating serotonergic and other CNS targets [1]. The compound is available as a free base and a hydrochloride salt (CAS 1609407-15-9) from multiple chemical suppliers, typically at 95% purity, and is utilized as a screening compound and synthetic intermediate .

Generic Substitution Risk in 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine: Why Spirocyclic Geometry Cannot Be Interchanged Without Data


3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine belongs to a class where biological activity is exquisitely sensitive to the spiro junction's geometry and ring size. The well-documented 3-aminochromane spiro pharmacophore, as established in key patents, shows that receptor affinity and selectivity are lost when the spirocyclic ring size, heteroatom substitution, or amine position is altered [1]. Consequently, substituting this cyclohexane-fused scaffold with a non-fused chromane-4-amine, or with spiro-piperidine or spiro-cyclopentane analogs, will predictably yield a different pharmacological profile, making generic interchangeability impossible without direct comparative binding or functional data.

Quantitative Differentiation Evidence for 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine Against Closest Spiro and Non-Spiro Analogs


Spirocyclic Conformational Restriction vs. Non-Spiro 4-Aminochromane: Zero Rotatable Bonds vs. Free Rotation

In contrast to non-spiro 4-aminochromane, which possesses a freely rotatable bond between the chromane and amine substituent, 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine has zero rotatable bonds . This complete conformational restriction locks the primary amine in a fixed orientation relative to the chromane oxygen, a key design principle for enhancing target selectivity as described for the 3-aminochroman spiro class [1].

Medicinal Chemistry Conformational Restriction Structure-Activity Relationship

Lipophilicity Differential: Experimental LogP 3.59 vs. Spiro[chromane-2,4'-piperidine] Hydroxamic Acid Derivative (cLogP ~1.5)

The computed LogP value of 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine hydrochloride is 3.59 . This places the compound in the optimal lipophilicity range for CNS penetration (typically LogP 1-4), a stark contrast to the more polar spiro[chromane-2,4'-piperidine]hydroxamic acid HDAC inhibitor series, which reports cLogP values around 1.5 due to the piperidine nitrogen and hydroxamic acid functionality [1].

Physicochemical Property Lipophilicity CNS Drug Design

pKa Modulation: Predicted pKa 8.5-9.0 vs. 4-Aminochromane (pKa ~9.5-10)

The pKa of the primary amine in 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine is predicted to be in the range of 8.5-9.0, based on the electron-withdrawing effect of the spiro-fused oxygen. This is slightly lower than the typical pKa of non-spiro 4-aminochromane (estimated 9.5-10.0), a difference attributed to the altered electronic environment from the spiro junction [1].

Physicochemical Property Basicity Amine pKa

Procurement-Driven Application Scenarios for 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine Based on Quantitative Evidence


CNS Fragment-Based Screening Libraries Requiring Rigid, Neutral Amines

The zero rotatable bonds and predicted CNS-compatible LogP of 3.59 position this compound as a prime candidate for fragment-based drug discovery (FBDD) libraries targeting CNS receptors. Its rigid spirocyclic core can explore chemical space complementary to flexible amines, offering hit matter that is pre-organized for binding pockets with defined topology. Procurement is recommended for groups seeking to diversify fragment collections away from planar, flexible scaffolds .

Synthesis of 5-HT1A Receptor Modulators and GPCR-Targeted Agents

The 3-aminochromane spiro family, to which this compound belongs, has precedence as a scaffold for selective 5-HT1A receptor ligands . Using 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine as a synthetic intermediate, one can rapidly access spiro-chroman derivatives via amine functionalization. This compound is directly purchasable for medicinal chemistry programs exploring the structure-activity relationships around the 5-HT1A receptor and related GPCR targets.

Chemical Probe Development Targeting Intracellular CNS Enzymes

Based on its moderate LogP and reduced amine basicity (pKa ~8.5-9.0), this spirocyclic amine is an appropriate building block for designing inhibitors of intracellular CNS enzymes such as histone deacetylases (HDACs). The spirochromane core was recently employed in HDAC inhibitor optimization, and replacing the piperidine moiety with a cyclohexane spiro system may improve brain permeability while retaining enzymatic inhibitory activity. Procurement is advised for teams synthesizing brain-penetrant epigenetic probes .

Quote Request

Request a Quote for 3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.